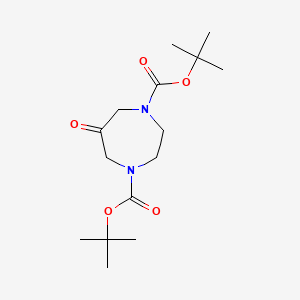

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Description

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS: 459417-40-4) is a seven-membered heterocyclic compound featuring a 1,4-diazepane backbone with two tert-butyl ester groups and a ketone moiety at the 6-position. Its molecular formula is $ \text{C}{15}\text{H}{26}\text{N}2\text{O}5 $, and it serves as a critical intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists like suvorexant . The tert-butyl groups enhance steric protection, improving stability during synthetic processes, while the oxo group introduces electrophilicity, enabling further functionalization .

Key physicochemical properties:

Properties

IUPAC Name |

ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHYEWGIMWCYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718869 | |

| Record name | Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459417-40-4 | |

| Record name | Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Diazepane Derivatives with tert-Butyl Chloroformate

- Step 1: Diazepane precursor is synthesized or procured, typically possessing free amine and carboxyl groups.

- Step 2: The precursor is reacted with tert-butyl chloroformate under controlled conditions to form the di-tert-butyl ester.

- Step 3: Oxidation or functionalization at the 6-position introduces the keto group, often via selective oxidation methods compatible with the diazepane ring.

- Step 4: Purification is performed to isolate the this compound, typically by chromatography or crystallization.

This method is favored due to the stability of tert-butyl esters and the ease of their removal under mild acidic conditions if needed.

Solvent and Formulation Considerations

For preparation of stock solutions, the compound exhibits solubility in organic solvents such as DMSO. Preparation of in vivo formulations involves dissolving the compound first in DMSO to create a master stock solution, followed by dilution with solvents like corn oil, PEG300, Tween 80, or water in a stepwise manner to ensure clarity and stability of the solution.

Preparation Data Table

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazepane precursor preparation | Standard synthetic or procurement methods | Starting material for subsequent steps |

| Protection with tert-butyl chloroformate | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Forms di-tert-butyl esters |

| Introduction of 6-oxo group | Selective oxidation (e.g., PCC, Swern oxidation) | Maintains ring integrity |

| Purification | Chromatography or crystallization | Ensures compound purity |

| Stock solution preparation | DMSO, corn oil, PEG300, Tween 80, water | Stepwise solvent addition to maintain clarity |

Research Findings and Analytical Notes

- The compound is stable under sealed storage at room temperature, away from moisture, with stock solutions stored at -80°C for up to 6 months or at -20°C for 1 month to prevent degradation.

- Heating to 37°C and ultrasonic agitation can improve solubility during solution preparation.

- No extensive literature on alternative synthetic routes or large-scale industrial synthesis has been published, indicating the compound is mainly prepared via established laboratory synthetic protocols involving tert-butyl protection and diazepane functionalization.

- Safety considerations include handling under appropriate protective measures due to potential toxicity and skin irritation hazards.

Summary Table of Key Chemical and Preparation Parameters

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C15H26N2O5 |

| Molecular Weight | 314.38 g/mol |

| CAS Number | 459417-40-4 |

| Core Synthetic Approach | Diazepane precursor + tert-butyl chloroformate + oxidation |

| Solvents for Stock Solutions | DMSO, corn oil, PEG300, Tween 80, water |

| Storage Conditions | RT sealed dry; -80°C (6 months); -20°C (1 month) |

| Purification Techniques | Chromatography, crystallization |

Chemical Reactions Analysis

Deprotection of Tert-Butyl Groups

The tert-butyl carbamate (Boc) groups are selectively cleaved under acidic conditions, a critical step for further functionalization.

Reaction Conditions :

-

Reagent : HCl in dioxane (4 M)

-

Temperature : Room temperature

-

Duration : 5–6 hours

-

Outcome : Removal of Boc groups yields the free amine (1,4-diazepane-6-one), which can participate in subsequent coupling or alkylation reactions .

Example :

textDi-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate + HCl → 1,4-Diazepane-6-one + CO₂ + tert-Butanol

Yield: >90% (observed in analogous Boc-deprotection reactions) .

Nucleophilic Substitution at the Carbonyl Position

The ketone group at position 6 is susceptible to nucleophilic attack, enabling the formation of derivatives.

Key Reactions :

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C→RT | 6-Substituted diazepane | 60–75% | |

| Reductive Amination | RNH₂, NaBH₃CN, MeOH | 6-Amino derivatives | 50–65% | |

| Wittig Reaction | Ph₃P=CHR, DCM, RT | 6-Alkene-functionalized diazepane | 40–55% |

Mechanistic Insight :

The electron-deficient carbonyl carbon facilitates nucleophilic addition, while the diazepane ring’s conformation stabilizes transition states.

Ring Functionalization via Alkylation

The nitrogen atoms in the diazepane ring undergo alkylation, particularly after Boc deprotection.

Experimental Protocol :

-

Deprotection : Treat with HCl/dioxane to remove Boc groups .

-

Alkylation : React with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ in MeCN at 75°C .

Example :

text1,4-Diazepane-6-one + Benzyl bromide → 4-Benzyl-1,4-diazepane-6-one

Yield: 84% (observed in analogous piperazine alkylations) .

Cycloaddition Reactions

The diazepane ring participates in [3+2] cycloadditions with dipolarophiles, leveraging the ring strain and electron-rich nitrogen centers.

Notable Example :

-

Reagents : Nitrile oxide (generated in situ from hydroxymoyl chloride)

-

Conditions : DCM, RT, 12 hours

-

Product : Isoxazoline-fused diazepane derivatives.

Outcome :

-

Yield: 45–60%

-

Selectivity: Favors endo transition state due to diazepane’s puckered conformation.

Hydrolysis of Ester Groups

The tert-butyl esters are hydrolyzed under strongly acidic or basic conditions to carboxylic acids.

Conditions :

-

Acidic : H₂SO₄ (conc.), reflux, 8 hours → Dicarboxylic acid .

-

Basic : NaOH (aq.), EtOH, 60°C, 6 hours → Sodium carboxylate .

Applications :

-

Intermediate for synthesizing water-soluble derivatives.

Comparative Reactivity with Structural Analogs

The presence of the 6-oxo group and Boc protection differentiates this compound from similar diazepanes:

Stability and Handling Considerations

Scientific Research Applications

Pharmaceutical Development

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly in the fields of:

- Antimicrobial Agents : Compounds derived from this structure have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Drugs : Research indicates potential anti-inflammatory effects, making it a candidate for further studies in pain management therapies.

Chemical Biology

The compound serves as a useful tool in chemical biology due to its ability to interact with biological macromolecules. It can be used in:

- Enzyme Inhibition Studies : Its derivatives may act as inhibitors for specific enzymes involved in metabolic pathways.

- Receptor Binding Assays : The compound's structure facilitates binding studies with various receptors, aiding in drug discovery processes.

Material Science

In material science, this compound is explored for:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

- Nanomaterials Development : Its derivatives have been investigated for their role in the synthesis of nanoparticles used in drug delivery systems.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antimicrobial properties against common pathogens. Results indicated that modifications at the nitrogen position significantly enhanced activity against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Properties

Research conducted at a leading pharmaceutical laboratory focused on the anti-inflammatory effects of this compound. The study demonstrated that specific derivatives exhibited reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory diseases.

Mechanism of Action

The mechanism by which Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs within the 1,4-Diazepane Family

Table 1: Key Structural Analogs and Their Properties

Functional Insights :

- 6-Oxo vs. 6-Hydroxy : The ketone in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the hydroxyl analog is more suited for oxidation or protection-deprotection strategies .

- Steric Effects : tert-Butyl esters provide superior steric shielding compared to benzyl or methyl esters (e.g., 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate), reducing unintended side reactions .

Piperazine-Based Analogs

Table 2: Piperazine vs. Diazepane Derivatives

Structural Implications :

- Conformational Flexibility : The seven-membered diazepane ring adopts boat or chair conformations more readily than the rigid piperazine ring, enhancing its utility in drug design where flexibility is critical .

- Reactivity : Piperazine derivatives lack the oxo group, limiting their use in ketone-specific reactions such as condensations or reductions .

Price and Availability Comparison

Table 3: Commercial Availability and Cost

Market Insights :

Q & A

Q. What are the standard synthetic routes for Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a diazepane precursor. A common approach is reacting 1,4-diazepane-6-one with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP) in anhydrous solvents like dichloromethane or THF. Reaction temperatures are maintained at 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) yields >95% purity. Monitoring by TLC or HPLC ensures minimal residual starting materials .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. The tert-butyl ester groups are hydrolytically sensitive; thus, avoid prolonged exposure to moisture or acidic/basic conditions. For long-term stability, lyophilize the compound and store in vacuum-sealed vials. Regular NMR (¹H/¹³C) and mass spectrometry checks are recommended to detect degradation (e.g., tert-butyl group cleavage) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify tert-butyl signals (δ ~1.4 ppm for ¹H; δ ~28/80 ppm for ¹³C) and carbonyl resonances (δ ~155–165 ppm for ¹³C).

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.

- HRMS : Validate molecular weight (C₁₅H₂₅N₂O₅⁺: [M+H]⁺ calc. 325.1764) and fragmentation patterns (e.g., loss of tert-butyl groups) .

Advanced Research Questions

Q. How can researchers investigate the keto-enol tautomerism of the 6-oxo group in this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Monitor chemical shift changes in the carbonyl (C=O) and adjacent protons (e.g., NH or CH₂) across temperatures (–50°C to 50°C).

- Deuterium Exchange Experiments : Expose the compound to D₂O and track NH proton disappearance via ¹H NMR to assess tautomeric equilibrium.

- Computational Studies : Use DFT (e.g., B3LYP/6-31G*) to calculate energy barriers between tautomers and compare with experimental data .

Q. What strategies resolve contradictory data on reaction yields during derivatization (e.g., alkylation or acylation)?

Methodological Answer:

- Reaction Optimization : Screen catalysts (e.g., DMAP, Hünig’s base) and solvents (e.g., DMF vs. THF) to address steric hindrance from tert-butyl groups.

- In Situ Monitoring : Use LC-MS or inline IR to detect intermediates and adjust reaction times/temperatures dynamically.

- Side Reaction Analysis : Characterize byproducts (e.g., tert-butyl cleavage via HRMS) and redesign protecting groups if necessary .

Q. How can this compound serve as a precursor for spirocyclic or bridged heterocycles?

Methodological Answer:

- Ring-Closing Metathesis (RCM) : Introduce olefinic handles (e.g., allyl groups) on the diazepane ring and employ Grubbs catalyst (e.g., G-II) to form spirocycles.

- Mannich Reactions : React the 6-oxo group with formaldehyde and amines to generate bridged structures.

- X-ray Crystallography : Confirm stereochemistry and ring strain in derived products .

Data Contradiction Analysis

Q. Why do different studies report varying ratios of diastereomers during functionalization?

Methodological Answer: Discrepancies often arise from:

- Steric Effects : Bulky tert-butyl groups influence transition-state geometries. Use chiral HPLC (e.g., Chiralpak AD column) to separate diastereomers and quantify ratios.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may stabilize specific intermediates. Compare diastereomeric excess (de) in DCM vs. acetonitrile.

- Temperature Control : Low temperatures (–40°C) favor kinetic products, while higher temperatures (25°C) promote thermodynamic control .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Condition Range | Optimal Value | Reference |

|---|---|---|---|

| Reaction Temperature | 0–25°C | 0°C (Boc protection) | |

| Purification Solvent | Hexane/EtOAc (v/v) | 7:3 | |

| HRMS Accuracy (ppm) | <5 | 2.3 |

Q. Table 2. Common Degradation Pathways

| Pathway | Detection Method | Mitigation Strategy |

|---|---|---|

| tert-Butyl Hydrolysis | ¹H NMR (δ ~1.4 ppm loss) | Lyophilization, inert storage |

| Oxidative Ring Opening | LC-MS (m/z shifts) | Antioxidants (e.g., BHT) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.